tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Overview
Description
“tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” is a halogenated heterocycle . It has an empirical formula of C11H11BrIN3O2 and a molecular weight of 424.03 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(=O)n1nc(I)c2cc(Br)cnc12
. This compound is part of the pyrazolo[3,4-b]pyridine class of compounds, which have been evaluated for activity and access to pharmaceutical products . Physical and Chemical Properties Analysis
“this compound” is a solid . It has an empirical formula of C11H11BrIN3O2 and a molecular weight of 424.03 .Scientific Research Applications
1. Structural Analysis and Synthesis
- A study by Trilleras et al. (2008) focused on the hydrogen-bonded structures of pyrazolo[3,4-b]pyridine derivatives, observing significant differences in hydrogen-bonded structures due to minor changes in substituents. This emphasizes the importance of structural analysis in the development of new compounds (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).
- Bobko et al. (2012) devised a novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, demonstrating the flexibility and utility of pyrazolo[3,4-b]pyridine derivatives in chemical synthesis (Bobko, Kaura, Evans, & Su, 2012).
2. Chemical Reaction Methodologies
- Quiroga et al. (2010) reported on microwave-assisted synthesis involving pyrazolo[3,4-b]pyridine derivatives, highlighting an efficient one-step methodology beneficial for various synthetic applications (Quiroga, Trilleras, Pantoja, Abonía, Insuasty, Nogueras, & Cobo, 2010).
- Vilkauskaitė et al. (2011) explored Sonogashira-type reactions with pyrazolo[4,3-c]pyridines, emphasizing the potential of these compounds in diverse organic transformations (Vilkauskaitė, Šačkus, & Holzer, 2011).
3. Application in Synthesizing Inhibitors
- Huard et al. (2012) developed acetyl-CoA carboxylase inhibitors using a pyrazolo[3,4-c]pyridin-7'(2'H)-one-based framework, highlighting the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives (Huard, Bagley, Menhaji-Klotz, Préville, Southers, Smith, Edmonds, Lucas, Dunn, Allanson, Blaney, Garcia-Irizarry, Kohrt, Griffith, & Dow, 2012).
Mechanism of Action
While the specific mechanism of action for “tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” is not mentioned, pyrazolo[3,4-b]pyridine derivatives have been studied as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Future Directions
The future directions for “tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” and similar compounds could involve further exploration of their potential as TRK inhibitors . Additionally, new synthetic methods could be developed to improve the processes and yield of these compounds .
Properties
IUPAC Name |
tert-butyl 5-bromo-3-iodopyrazolo[3,4-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O2/c1-11(2,3)18-10(17)16-9-7(8(13)15-16)4-6(12)5-14-9/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIOVBJEZOJTPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)Br)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727188 | |
Record name | tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916326-31-3 | |
Record name | tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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